molecular formula C10H11ClOS B14073886 1-(2-Chloro-5-(methylthio)phenyl)propan-2-one

1-(2-Chloro-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14073886
M. Wt: 214.71 g/mol
InChI Key: NIWVAEMFVFJJEV-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClOS It is characterized by the presence of a chloro group, a methylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-5-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-5-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

1-(2-Chloro-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and methylthio groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-5-(methylthio)phenyl)propan-1-one
  • 1-(5-chloro-2-fluoro-3-(methylthio)phenyl)propan-1-one
  • 2-methyl-4’-(methylthio)-2-Morpholinopropiophenone

Uniqueness

1-(2-Chloro-5-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The combination of the chloro and methylthio groups with the propanone moiety makes it a versatile intermediate for various synthetic applications.

Biological Activity

1-(2-Chloro-5-(methylthio)phenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes key functional groups that contribute to its biological activity:

  • Chlorine Atom : Enhances electrophilicity, allowing interactions with nucleophilic sites in biological molecules.
  • Methylthio Group : May influence the compound's lipophilicity and ability to penetrate cell membranes.
  • Carbonyl Group : Increases reactivity, facilitating enzyme interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have focused on its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results demonstrate a dose-dependent inhibition of cell proliferation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HCT-11620Cell cycle arrest at G0/G1 phase

Case Studies

  • Study on MCF-7 Cells : A study conducted by researchers assessed the effects of this compound on MCF-7 breast cancer cells. The compound induced apoptosis through activation of caspase pathways, leading to significant cell death at concentrations above 10 µM.
  • HCT-116 Cell Line Analysis : Another research effort focused on the HCT-116 cell line, revealing that treatment with the compound resulted in G0/G1 phase arrest. This effect was attributed to the downregulation of cyclin D1 and cyclin E, crucial regulators of the cell cycle.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to disrupted cellular functions.
  • Receptor Interaction : Potential binding to cellular receptors could modulate signaling pathways critical for cell survival and proliferation.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-(2-chloro-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6H,5H2,1-2H3

InChI Key

NIWVAEMFVFJJEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)SC)Cl

Origin of Product

United States

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